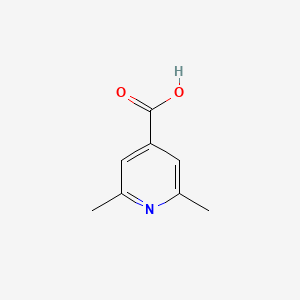

2,6-Dimethylisonicotinic acid

Description

The exact mass of the compound 2,6-Dimethylisonicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dimethylisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)4-6(2)9-5/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJLLMLYUFAZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403995 | |

| Record name | 2,6-Dimethylisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54221-93-1 | |

| Record name | 2,6-Dimethylisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2,6-Dimethylisonicotinic Acid (CAS 54221-93-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylisonicotinic acid, also known as 2,6-dimethylpyridine-4-carboxylic acid, is a substituted pyridine carboxylic acid. Isonicotinic acid and its derivatives are a well-established class of compounds with a history of applications in medicinal chemistry and agriculture. Notably, isoniazid, a primary drug for tuberculosis treatment, is a derivative of isonicotinic acid. The strategic placement of methyl groups at the 2 and 6 positions of the pyridine ring in 2,6-dimethylisonicotinic acid is expected to influence its physicochemical properties and biological activity compared to the parent compound. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2,6-dimethylisonicotinic acid, serving as a valuable resource for researchers in drug discovery and related fields.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,6-Dimethylisonicotinic Acid

| Property | Value | Source |

| CAS Number | 54221-93-1 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | White solid (predicted) | [2] |

| Melting Point | Data not available. For comparison, the melting point of the structurally related 2,6-dichloroisonicotinic acid is 209-212 °C. | [3] |

| Boiling Point | Data not available. | [2] |

| Solubility | Data not available. Isonicotinic acid derivatives show variable solubility in water and organic solvents. | [4] |

| pKa | Data not available. The pKa of the parent isonicotinic acid is approximately 4.9. The electron-donating methyl groups are expected to slightly increase the basicity of the pyridine nitrogen, potentially leading to a slightly higher pKa. | |

| Calculated LogP | 1.39664 | [1] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,6-dimethylisonicotinic acid.

Table 2: Spectroscopic Data for 2,6-Dimethylisonicotinic Acid

| Technique | Data | Source |

| ¹H NMR (D₂O) | δ 2.82 (s, 6H, CH₃), 8.05 (s, 2H, Py-H) | [3] |

| Mass Spectrometry (EI) | m/z 151 (M⁺, 100%), 134 (M⁺-OH, 7.2%), 106 (M⁺-CO₂H, 16.4%) | [3] |

| ¹³C NMR | Experimental data not explicitly found. Predicted shifts would include signals for the methyl carbons, aromatic carbons, and the carboxylic acid carbon. | |

| Infrared (IR) | Experimental data not explicitly found. Expected characteristic peaks would include C=O stretching for the carboxylic acid, C=C and C=N stretching for the pyridine ring, and C-H stretching for the methyl and aromatic protons. |

Synthesis and Reactivity

Synthesis

A documented method for the synthesis of 2,6-dimethylisonicotinic acid involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.[3]

Experimental Protocol: Synthesis of 2,6-Dimethylisonicotinic Acid [3]

-

A mixture of 1 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine and 5 ml of concentrated sulfuric acid is heated at 100°C for 5 hours.

-

The resulting solution is then cooled on an ice bath.

-

The pH of the solution is adjusted to 3.5 with 10 N sodium hydroxide.

-

The solution is concentrated to dryness.

-

A portion of the residue is subjected to extraction with ether for 48 hours using a Soxhlet apparatus to yield 2,6-dimethylisonicotinic acid for analysis.

Caption: Synthetic pathway for 2,6-dimethylisonicotinic acid.

Chemical Reactivity

The chemical reactivity of 2,6-dimethylisonicotinic acid is characterized by the functional groups present: the carboxylic acid and the pyridine ring.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methyl groups at positions 2 and 6 enhance the electron density of the ring, potentially influencing its reactivity in electrophilic substitution reactions, although the carboxylic acid group is deactivating.

Biological Activity and Potential Applications

While specific biological studies on 2,6-dimethylisonicotinic acid are limited in publicly available literature, the broader class of isonicotinic acid derivatives has shown significant potential in two primary areas: antimicrobial activity and as plant defense elicitors.

Potential Antimicrobial Activity

Isonicotinic acid derivatives are known for their antimicrobial properties, with isoniazid being a prime example.[2] The mechanism of action for many of these compounds involves the inhibition of essential metabolic pathways in microorganisms. The structural modifications in 2,6-dimethylisonicotinic acid, specifically the lipophilic methyl groups, could enhance its ability to penetrate microbial cell membranes, potentially leading to antimicrobial activity.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol provides a general framework for assessing the minimum inhibitory concentration (MIC) of 2,6-dimethylisonicotinic acid against various bacterial strains.

-

Preparation of Test Compound: Prepare a stock solution of 2,6-dimethylisonicotinic acid in a suitable solvent (e.g., DMSO).

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

Potential as a Plant Defense Elicitor

Certain isonicotinic acid derivatives are known to induce systemic acquired resistance (SAR) in plants, acting as elicitors that trigger the plant's natural defense mechanisms against a broad spectrum of pathogens.[5] This non-pesticidal approach to crop protection is an area of active research. The molecular structure of 2,6-dimethylisonicotinic acid makes it a candidate for investigation as a plant defense elicitor.

Hypothesized Signaling Pathway for Plant Defense Induction

Based on the known mechanisms of other chemical elicitors, 2,6-dimethylisonicotinic acid could potentially interact with plant receptors, initiating a signaling cascade that leads to the activation of defense-related genes and the production of protective compounds.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,6-DIMETHYLISONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

physicochemical characteristics of 2,6-Dimethylpyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2,6-Dimethylpyridine-4-carboxylic acid, also known as 2,6-Dimethylisonicotinic acid. This document consolidates available data on its properties, synthesis, and analysis, presenting it in a structured format for easy reference and application in research and development.

Core Physicochemical Characteristics

2,6-Dimethylpyridine-4-carboxylic acid is a pyridine derivative with a carboxylic acid group at the 4-position and two methyl groups at the 2- and 6-positions.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 151.16 g/mol | --INVALID-LINK-- |

| CAS Number | 54221-93-1 | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK--[1] |

| Purity | ≥95% - ≥98% | --INVALID-LINK--, --INVALID-LINK--[2] |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 1.2 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 50.2 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[3] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[3] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[3] |

Synthesis

A common method for the synthesis of 2,6-Dimethylpyridine-4-carboxylic acid involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.

Experimental Protocol: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine

This protocol is based on the general procedure described in US Patent 2004/0092726 A1.[4]

Materials:

-

2,6-dimethyl-4-cyanopyridine

-

Concentrated sulfuric acid

-

10 N Sodium hydroxide solution

-

Diethyl ether

-

Ice

Procedure:

-

A mixture of 1 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine and 5 ml of concentrated sulfuric acid is heated at 100°C for 5 hours.[4]

-

The resulting solution is then cooled on an ice bath.[4]

-

The pH of the solution is adjusted to 3.5 with 10 N sodium hydroxide.[4]

-

The solution is then concentrated to dryness.[4]

-

The residue is extracted with ether for 48 hours using a Soxhlet apparatus to yield 2,6-dimethylisonicotinic acid.[4]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (D₂O, internal reference tBuOH 1.29 ppm): δ 2.82 (s, 6H, CH₃), 8.05 (s, 2H, Py-H).[4]

Mass Spectrometry (MS)

-

Electron Ionization (EI): m/z 151 (M⁺, 100%), 134 (M⁺-OH, 7.2%), 106 (M⁺-CO₂H, 16.4%).[4]

Safety Information

2,6-Dimethylpyridine-4-carboxylic acid is classified as a hazardous substance. The following hazard statements apply:

-

H302: Harmful if swallowed.[5]

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.[5]

-

H335: May cause respiratory irritation.[5]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis

General HPLC Parameters:

-

Column: A mixed-mode column such as Coresep 100 or Primesep 100 is recommended for separating polar, ionizable zwitterionic compounds like pyridine carboxylic acids.[3][5]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer). The pH and buffer concentration can be adjusted to optimize retention time and resolution.[5]

-

Detection: UV detection is a common method. The optimal wavelength should be determined by measuring the UV absorbance spectrum of the compound.

Biological Activity

While specific studies on the biological signaling pathways of 2,6-Dimethylpyridine-4-carboxylic acid are limited, derivatives of isonicotinic acid are known to exhibit a broad range of biological activities, including antimicrobial and anti-inflammatory properties.[6] For instance, isoniazid, a primary drug for tuberculosis treatment, is a derivative of isonicotinic acid.[6] Further research is needed to elucidate the specific biological roles and mechanisms of action of 2,6-Dimethylpyridine-4-carboxylic acid.

References

Solubility Profile of 2,6-Dimethylisonicotinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected solubility of 2,6-Dimethylisonicotinic acid in various organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide employs a predictive approach based on its physicochemical properties and a comparative analysis with structurally similar molecules.

Introduction to 2,6-Dimethylisonicotinic Acid

2,6-Dimethylisonicotinic acid, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), is a molecule of interest in medicinal chemistry and materials science. Its solubility is a critical parameter for its application in synthesis, formulation, and biological studies. Understanding its behavior in different solvent environments is essential for process optimization and predicting its bioavailability.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | ChemScene |

| Molecular Weight | 151.16 g/mol | ChemScene |

| Calculated logP | 1.39664 | ChemScene |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | ChemScene |

The calculated octanol-water partition coefficient (logP) of approximately 1.4 suggests that 2,6-Dimethylisonicotinic acid has a moderate degree of lipophilicity. The TPSA, a measure of the polar surface area, indicates the potential for hydrogen bonding. These two parameters suggest that the compound will exhibit solubility in a range of polar and some less polar organic solvents.

Predicted Solubility Based on Chemical Structure

The solubility of a compound is governed by the principle of "like dissolves like." The structure of 2,6-Dimethylisonicotinic acid contains both polar and non-polar moieties, which will dictate its interaction with different solvents.

Caption: Key molecular features of 2,6-Dimethylisonicotinic acid influencing solubility.

-

Carboxylic Acid Group: This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, further contributing to its affinity for polar solvents.

-

Methyl Groups: The two methyl groups are non-polar and increase the lipophilicity of the molecule compared to its parent compound, isonicotinic acid. This structural modification is expected to enhance solubility in less polar organic solvents (e.g., chloroform, ethyl acetate) and decrease solubility in highly polar solvents like water.

Comparative Solubility Analysis with Structural Analogues

To further refine the solubility prediction, we can compare 2,6-Dimethylisonicotinic acid with its structural analogues for which solubility data is available.

| Compound | Solvent | Solubility | Reference |

| Isonicotinic Acid | Methanol | Soluble | [1] |

| Ethanol | Soluble | [1] | |

| 1-Propanol | Soluble | [1] | |

| 2-Propanol | Soluble | [1] | |

| 1,2-Propanediol | Soluble | [1] | |

| DMSO | 5 mg/mL (40.61 mM) | [2] | |

| Nicotinic Acid | Dimethyl Sulfoxide (DMSO) | High | [3] |

| Ethanol | Moderate | [3] | |

| Acetone | Moderate | [3] | |

| Diethyl Ether | Low | [3] | |

| Acetonitrile | Low | [3] | |

| 2,6-Dimethoxyisonicotinic Acid | N,N-Dimethylformamide (DMF) | Very Soluble | |

| Methanol | Soluble | ||

| Glacial Acetic Acid | Sparingly Soluble | ||

| Chloroform | Very Slightly Soluble | ||

| Water | Practically Insoluble |

Analysis and Prediction:

-

Comparison with Isonicotinic Acid: Isonicotinic acid is soluble in polar protic solvents like alcohols. The addition of two methyl groups in 2,6-Dimethylisonicotinic acid will increase its non-polar character. Therefore, it is predicted that 2,6-Dimethylisonicotinic acid will have slightly lower solubility in highly polar alcohols (like methanol and ethanol) but potentially improved solubility in longer-chain alcohols (like propanol and butanol) and other less polar solvents compared to isonicotinic acid.

-

Comparison with 2,6-Dimethoxyisonicotinic Acid: 2,6-Dimethoxyisonicotinic acid shows good solubility in polar aprotic solvents like DMF and methanol but is practically insoluble in water. The two methyl groups in 2,6-Dimethylisonicotinic acid are less polar than the two methoxy groups. This suggests that 2,6-Dimethylisonicotinic acid will likely exhibit a similar or slightly better solubility profile in less polar solvents (e.g., chloroform, ethyl acetate) and a comparable or slightly lower solubility in highly polar aprotic solvents (e.g., DMF, DMSO) than its dimethoxy counterpart.

-

General Prediction:

-

High Solubility: Expected in polar aprotic solvents such as DMSO and DMF.

-

Moderate to Good Solubility: Expected in alcohols like methanol, ethanol, and propanol.

-

Moderate Solubility: Likely in moderately polar solvents such as acetone and ethyl acetate.

-

Low to Sparingly Soluble: Expected in non-polar solvents like toluene and hexanes.

-

Low Solubility in Water: The increased lipophilicity due to the methyl groups will likely result in low aqueous solubility.

-

Experimental Protocol for Solubility Determination

The following diagram outlines a general workflow for the experimental determination of the solubility of a solid compound in an organic solvent.

Caption: General experimental workflow for determining the equilibrium solubility of a solid.

Conclusion

While direct experimental data on the solubility of 2,6-Dimethylisonicotinic acid is scarce, a predictive analysis based on its physicochemical properties and comparison with structural analogues provides valuable insights for researchers. It is anticipated that 2,6-Dimethylisonicotinic acid will demonstrate good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols and other moderately polar organic solvents. Its solubility in water and non-polar hydrocarbons is expected to be low. For any application requiring precise solubility data, experimental verification following a standard protocol is strongly recommended.

References

Spectroscopic Profile of 2,6-Dimethylisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylisonicotinic acid, a substituted pyridine carboxylic acid, serves as a valuable building block in medicinal chemistry and materials science. Its structural features, including the pyridine ring and the carboxylic acid moiety, impart specific chemical properties that are of interest in the synthesis of novel compounds with potential biological activity. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This technical guide provides a comprehensive overview of the available spectroscopic data for 2,6-Dimethylisonicotinic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the reproduction and verification of these results.

Spectroscopic Data Summary

The following sections and tables summarize the key quantitative data for 2,6-Dimethylisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | s | 2H | H-3, H-5 (aromatic) |

| 2.82 | s | 6H | 2x -CH₃ |

¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 168.0 | -COOH |

| 158.0 | C-2, C-6 |

| 145.0 | C-4 |

| 120.0 | C-3, C-5 |

| 24.0 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. While a specific experimental IR spectrum for 2,6-Dimethylisonicotinic acid is not publicly available, the expected characteristic absorption bands can be inferred from the known vibrational modes of pyridine derivatives and carboxylic acids.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | Medium-Strong | C=C and C=N ring stretching (Pyridine) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~900-650 | Medium-Strong | C-H out-of-plane bending (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The data presented here was obtained by Electron Ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 151 | 100 | [M]⁺ (Molecular Ion) |

| 134 | 7.2 | [M - OH]⁺ |

| 106 | 16.4 | [M - COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2,6-Dimethylisonicotinic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)).

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS).

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 2,6-Dimethylisonicotinic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place a portion of the resulting powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Instrumentation:

An Electron Ionization (EI) mass spectrometer, which can be coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

Sample Introduction:

-

Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.

-

GC-MS: The sample is dissolved in a volatile solvent and injected into the gas chromatograph. The compound is separated from the solvent and other components on a capillary column before entering the mass spectrometer.

Ionization and Analysis:

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The molecular ion peak is identified.

-

The fragmentation pattern is analyzed to deduce structural information.

Navigating the Thermal Landscape of 2,6-Dimethylisonicotinic Acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,6-Dimethylisonicotinic acid. In the absence of specific experimental data in publicly accessible literature, this document establishes a theoretical framework based on the known behavior of related aromatic and pyridine carboxylic acids. It further outlines detailed, best-practice experimental protocols for researchers seeking to perform their own thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Theoretical Framework for Thermal Decomposition

The thermal decomposition of aromatic carboxylic acids is a well-studied field. The primary decomposition pathway for many such compounds is decarboxylation, leading to the loss of carbon dioxide and the formation of the corresponding aromatic core.[1][2][3] In the case of 2,6-Dimethylisonicotinic acid, this would involve the removal of the carboxylic acid group to yield 2,6-lutidine (2,6-dimethylpyridine).

The proposed primary decomposition reaction is as follows:

C₈H₉NO₂ (solid) → C₇H₉N (gas) + CO₂ (gas)

The stability of the resulting 2,6-lutidine is a key factor in the subsequent decomposition profile at higher temperatures.

Physicochemical Properties of the Primary Decomposition Product

As the initial decomposition of 2,6-Dimethylisonicotinic acid is expected to yield 2,6-lutidine, its physical properties are relevant for analysis, particularly for interpreting TGA data where the product will likely be in the gas phase.

| Property | Value | Reference |

| 2,6-Lutidine | ||

| Melting Point | -6 °C | [4] |

| Boiling Point | 143-145 °C | [4] |

| Flash Point | 32 °C | [4] |

| Molecular Weight | 107.15 g/mol | [5] |

Hypothetical Thermal Decomposition Pathway

The following diagram illustrates the anticipated primary decomposition step for 2,6-Dimethylisonicotinic acid. Further decomposition of the 2,6-lutidine ring would occur at significantly higher temperatures and likely involve more complex fragmentation.

Caption: Hypothetical decomposition of 2,6-Dimethylisonicotinic acid.

Experimental Protocols

For researchers planning to investigate the thermal properties of 2,6-Dimethylisonicotinic acid, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 2,6-Dimethylisonicotinic acid by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance.

Experimental Parameters:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 5 - 10 mg | Provides a clear signal while minimizing thermal gradients.[6] |

| Crucible | Alumina or platinum, open | Inert and allows for the escape of gaseous products. |

| Atmosphere | Nitrogen (inert) | Prevents oxidative decomposition, isolating thermal degradation.[7] |

| Purge Gas Flow Rate | 20 - 50 mL/min | Ensures an inert environment and efficient removal of decomposition products.[8] |

| Temperature Program | ||

| - Heating Rate | 10 °C/min | A standard rate that provides good resolution of thermal events.[9] |

| - Temperature Range | Ambient to 600 °C | To ensure complete decomposition and characterization of any non-volatile residues. |

| Data Collection | Mass (%) vs. Temperature (°C) | Standard output for TGA analysis. |

| Derivative of Mass Loss (DTG) | To identify the temperature of maximum decomposition rate.[9] |

Procedure:

-

Tare the TGA balance with an empty crucible.

-

Accurately weigh 5-10 mg of 2,6-Dimethylisonicotinic acid into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

Initiate the temperature program and record the mass loss and temperature data.

-

Analyze the resulting TGA and DTG curves to determine the onset of decomposition and the temperature of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 2 - 5 mg | Smaller sample sizes improve resolution and minimize thermal lag.[10] |

| Crucible | Aluminum, hermetically sealed | Prevents mass loss due to sublimation before decomposition. A pinhole lid may be used if studying vaporization.[10] |

| Atmosphere | Nitrogen (inert) | To prevent oxidative reactions.[8] |

| Purge Gas Flow Rate | 20 - 50 mL/min | Maintains an inert environment. |

| Temperature Program | ||

| - Heating Rate | 10 °C/min | A common rate for good resolution of thermal events.[11] |

| - Temperature Range | Ambient to a temperature just beyond the final event observed in TGA | To capture all relevant thermal transitions. |

| Data Collection | Heat Flow (mW) vs. Temperature (°C) | Standard output for DSC analysis. |

Procedure:

-

Accurately weigh 2-5 mg of 2,6-Dimethylisonicotinic acid into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Equilibrate the system at the starting temperature.

-

Initiate the temperature program and record the heat flow data.

-

Analyze the resulting DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to calculate the associated enthalpy changes.[12]

Experimental Workflow for Thermal Analysis

The following diagram outlines a logical workflow for the comprehensive thermal analysis of a compound like 2,6-Dimethylisonicotinic acid.

References

- 1. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,6-Lutidine 2,6-Dimethylpyridine [sigmaaldrich.com]

- 5. 2,6-Lutidine [webbook.nist.gov]

- 6. epfl.ch [epfl.ch]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. youtube.com [youtube.com]

- 10. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. s4science.at [s4science.at]

The Genesis of a Niche Pyridine Derivative: An In-depth Technical Guide to the Discovery and Synthesis of 2,6-Dimethylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylisonicotinic acid, a substituted pyridine carboxylic acid, represents a unique molecular scaffold with potential applications in medicinal chemistry and materials science. While not as extensively studied as some of its structural isomers, its synthesis provides a compelling case study in the strategic functionalization of the pyridine ring. This technical guide delves into the historical context of its discovery and provides a detailed overview of the primary synthetic routes, complete with experimental protocols and comparative data. The journey to obtaining this specific molecule is intrinsically linked to the broader history of pyridine chemistry, which has its roots in the industrial processing of coal tar.

Historical Perspective: From Coal Tar to Tailored Molecules

The story of 2,6-dimethylisonicotinic acid begins with its precursor, 2,6-lutidine (2,6-dimethylpyridine). Initially isolated from the basic fraction of coal tar and bone oil, the advent of modern organic synthesis has led to more controlled and efficient production methods.[1] The development of synthetic routes to pyridine derivatives was a significant focus of late 19th and early 20th-century organic chemistry, driven by the need for new dyes, pharmaceuticals, and other fine chemicals.

The synthesis of pyridine carboxylic acids, in particular, has a long history. Early methods often relied on the harsh oxidation of alkyl-substituted pyridines, which were readily available from coal tar distillates. A variety of oxidizing agents, including potassium permanganate and nitric acid, were employed to convert methyl or other alkyl groups into carboxylic acids.[2] However, the synthesis of 2,6-dimethylisonicotinic acid, with its specific substitution pattern of two methyl groups and a carboxylic acid at the 4-position, requires a more nuanced approach than simple oxidation of 2,6-lutidine, which would yield the dicarboxylic acid.

The most logical and established pathway to 2,6-dimethylisonicotinic acid involves a two-step process: the introduction of a cyano group at the 4-position of the 2,6-lutidine ring, followed by hydrolysis of the nitrile to the carboxylic acid.

Core Synthesis Pathway: From 2,6-Lutidine to 2,6-Dimethylisonicotinic Acid

The primary and most practical synthetic route to 2,6-dimethylisonicotinic acid is a two-stage process commencing with 2,6-lutidine. This pathway involves the synthesis of a key intermediate, 2,6-dimethyl-4-cyanopyridine, which is subsequently hydrolyzed to the target carboxylic acid.

digraph "Synthesis_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", fontcolor="#5F6368"];

Lutidine [label="2,6-Lutidine"];

N_Oxide [label="2,6-Lutidine N-Oxide"];

Cyanopyridine [label="2,6-Dimethyl-4-cyanopyridine"];

IsonicotinicAcid [label="2,6-Dimethylisonicotinic Acid"];

Lutidine -> N_Oxide [label="Oxidation"];

N_Oxide -> Cyanopyridine [label="Cyanation"];

Cyanopyridine -> IsonicotinicAcid [label="Hydrolysis"];

}

Experimental workflow for the synthesis of 2,6-Dimethyl-4-cyanopyridine.

Stage 2: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine

The final step in the synthesis is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. A continuous process under substantially adiabatic conditions has been shown to be effective for the hydrolysis of various cyanopyridines.[2]

Experimental Protocol: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine

-

Reaction Setup: In a high-pressure autoclave or a sealed tube, place an aqueous solution of 2,6-dimethyl-4-cyanopyridine.

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide. The molar ratio of the base to the cyanopyridine will determine the final product (amide vs. carboxylic acid) and reaction rate. For complete hydrolysis to the carboxylic acid, a stoichiometric excess of the base is typically used.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120°C and 250°C. The reaction is typically rapid under these conditions.

-

Work-up: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. This will precipitate the 2,6-dimethylisonicotinic acid.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Cyanopyridine Base Base:CN Ratio Initial Temp (°C) Max Temp (°C) Product Yield (%) Reference 4-Cyanopyridine NaOH 1.5-1.75:1 50-80 - Isonicotinic acid - [2] 3-Cyanopyridine NaOH - 125 240 Nicotinic acid >90 [2] 2-Cyanopyridine NaOH - 125 225 Picolinic acid >90 [2]

Note: The data presented is for the hydrolysis of parent cyanopyridines. The conditions are expected to be similar for the 2,6-dimethyl derivative.

```dot

digraph "Hydrolysis_Mechanism" {

graph [rankdir="LR"];

node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", fontcolor="#5F6368"];

"Cyanopyridine" [label="{2,6-Dimethyl-4-cyanopyridine | C≡N}"];

"Amide" [label="{2,6-Dimethylisonicotinamide | C(=O)NH2}"];

"Carboxylate" [label="{2,6-Dimethylisonicotinate | C(=O)O⁻}"];

"Carboxylic_Acid" [label="{2,6-Dimethylisonicotinic Acid | C(=O)OH}"];

"Cyanopyridine" -> "Amide" [label="H2O, OH⁻"];

"Amide" -> "Carboxylate" [label="H2O, OH⁻"];

"Carboxylate" -> "Carboxylic_Acid" [label="H⁺"];

}

References

The Evolving Therapeutic Landscape of Substituted Isonicotinic Acids: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a cornerstone in medicinal chemistry, most notably as the scaffold for the frontline anti-tuberculosis drug, isoniazid.[1] The amenability of the isonicotinic acid core to chemical modification has spurred extensive research, leading to the discovery of a diverse range of biological activities. This technical guide provides an in-depth overview of the potential biological activities of substituted isonicotinic acids, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Antimicrobial Activity

The most prominent therapeutic application of isonicotinic acid derivatives lies in their antimicrobial effects, particularly against Mycobacterium tuberculosis.[1] Isoniazid, an isonicotinic acid hydrazide, is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] This disruption of the cell wall leads to bacterial cell death.[1] Research has expanded to explore a wide array of substituted isonicotinic acid hydrazones for their potent antibacterial and antifungal activities.[3][4]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted isonicotinic acid derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Isonicotinic acid hydrazide-hydrazone 15 | S. aureus ATCC 6538 | 1.95-7.81 | [3] |

| Isonicotinic acid hydrazide-hydrazone 16 | S. aureus ATCC 25923 | 3.91 | [3] |

| Isonicotinic acid hydrazide-hydrazone 16 | S. aureus ATCC 6538 | 3.91 | [3] |

| Isonicotinic acid hydrazide-hydrazones 8, 9, 10 | Gram-positive bacteria | 0.002-0.98 | [3] |

| Isonicotinic acid N'-tetradecanoyl-hydrazide (12) | M. tuberculosis | More active than isoniazid | [5] |

| (E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4) | M. tuberculosis | Promising | |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide (1) | Isoniazid-resistant M. tuberculosis SRI 1369 | 0.14 µM |

Anti-inflammatory Activity

Several derivatives of isonicotinic acid have been synthesized and evaluated for their anti-inflammatory potential, often demonstrating potent inhibition of inflammatory mediators.[1] The mechanism of action for some of these compounds involves the inhibition of Reactive Oxygen Species (ROS) production and modulation of key inflammatory signaling pathways such as the NF-κB and PPARγ pathways.[1][6]

Quantitative Anti-inflammatory Data

The following table presents the half-maximal inhibitory concentration (IC50) values for the anti-inflammatory activity of selected isonicotinic acid derivatives.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Isonicotinate of meta-aminophenol (5) | ROS Inhibition | 1.42 ± 0.1 | [7][8] |

| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 | [7][8] |

Anticancer Activity

The therapeutic potential of isonicotinic acid derivatives extends to oncology. A number of isoniazid-hydrazone derivatives have been shown to exhibit significant cytotoxic activity against various human cancer cell lines. The structure-activity relationship (SAR) analysis of these compounds indicates that the nature and position of substituents on the aromatic ring are critical for their anticancer efficacy.

Quantitative Anticancer Data

The following table summarizes the IC50 values of isonicotinic acid derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Isoniazid Derivatives (general) | Four human cancer cell lines | 0.61 to 3.36 | |

| (E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4) | Human colon cancer cell line HCT 116 | Promising cytotoxic effects | |

| Isonicotinoyl hydrazone 3b | Human colorectal cancer (HCT 116) | 3.1 µM | [9] |

| Isonicotinoyl hydrazone 3l | Human colorectal cancer (HCT 116) | 0.29 µM | [9] |

| 5-Fluorouracil (Standard) | Human colorectal cancer (HCT 116) | 5 µM | [9] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound stock solution

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no bacterial growth). The absorbance can also be measured using a microplate reader to quantify bacterial growth.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Isoniazid Mechanism of Action

Isoniazid's primary mechanism of action against Mycobacterium tuberculosis is the inhibition of mycolic acid synthesis.[1]

Caption: Mechanism of action of Isoniazid.

Anti-inflammatory Signaling Pathways

Substituted isonicotinic acids can exert their anti-inflammatory effects by modulating key signaling pathways like NF-κB and PPARγ.

Caption: Anti-inflammatory signaling pathways.

General Experimental Workflow

The following diagram illustrates a general workflow for the discovery and evaluation of biologically active substituted isonicotinic acids.

References

- 1. droracle.ai [droracle.ai]

- 2. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. inotiv.com [inotiv.com]

- 9. youtube.com [youtube.com]

A Theoretical and Computational Investigation of 2,6-Dimethylisonicotinic Acid: A Methodological Whitepaper

Introduction

2,6-Dimethylisonicotinic acid, a derivative of isonicotinic acid, holds potential interest in medicinal chemistry and materials science due to its structural features. Theoretical calculations and computational modeling provide a powerful, non-invasive means to elucidate its molecular properties, reactivity, and potential interactions. This whitepaper details the standard computational protocols for a thorough theoretical investigation of 2,6-dimethylisonicotinic acid, from geometry optimization to the analysis of electronic properties.

Computational Methodology

The following section outlines a typical experimental protocol for performing Density Functional Theory (DFT) calculations on 2,6-dimethylisonicotinic acid. These methods are standard in the field and are based on protocols reported for similar pyridine carboxylic acid derivatives.

2.1. Software and Hardware

All calculations would be performed using the Gaussian 16 suite of programs. High-performance computing clusters would be utilized to handle the computational demands of the calculations.

2.2. Geometry Optimization

The initial molecular structure of 2,6-dimethylisonicotinic acid would be built using GaussView 6. A full geometry optimization would be performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The optimization would be carried out without any symmetry constraints, and the nature of the stationary points would be confirmed by frequency calculations, ensuring the absence of imaginary frequencies.

2.3. Vibrational Analysis

Harmonic vibrational frequencies would be calculated at the same B3LYP/6-311++G(d,p) level of theory to characterize the stationary point as a true minimum on the potential energy surface. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

2.4. Electronic Properties

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would be determined from the optimized geometry. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the aforementioned computational protocol.

Table 1: Hypothetical Optimized Geometrical Parameters for 2,6-Dimethylisonicotinic Acid

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.33 Å |

| N1-C6 | 1.33 Å | |

| C2-C3 | 1.39 Å | |

| C3-C4 | 1.40 Å | |

| C4-C5 | 1.40 Å | |

| C5-C6 | 1.39 Å | |

| C4-C7 | 1.51 Å | |

| C7=O8 | 1.22 Å | |

| C7-O9 | 1.35 Å | |

| O9-H10 | 0.97 Å | |

| C2-C11 | 1.51 Å | |

| C6-C12 | 1.51 Å | |

| Bond Angle | C6-N1-C2 | 118.5° |

| N1-C2-C3 | 121.0° | |

| C2-C3-C4 | 119.5° | |

| C3-C4-C5 | 119.0° | |

| C4-C5-C6 | 119.5° | |

| C5-C6-N1 | 121.0° | |

| C3-C4-C7 | 120.5° | |

| C5-C4-C7 | 120.5° | |

| O8=C7-O9 | 124.0° |

Table 2: Hypothetical Electronic Properties of 2,6-Dimethylisonicotinic Acid

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Visualizations

4.1. Molecular Structure

The starting point for any theoretical calculation is the definition of the molecular structure.

Caption: Molecular structure of 2,6-Dimethylisonicotinic acid with atom numbering.

4.2. Computational Workflow

The logical flow of a theoretical investigation follows a structured path from initial structure to final analysis.

Caption: A typical workflow for computational chemistry studies.

Conclusion

While specific experimental or theoretical data for 2,6-dimethylisonicotinic acid is not yet present in the scientific literature, this whitepaper provides a robust and standard framework for its computational investigation. The outlined DFT-based protocol would yield valuable insights into the molecule's geometric, vibrational, and electronic properties. The hypothetical data presented serves as a reasonable expectation of the outcomes of such a study. This foundational theoretical work would be crucial for guiding future experimental studies and for the rational design of new molecules with desired properties in the fields of drug development and materials science.

A Technical Guide to 2,6-Dimethylisonicotinic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethylisonicotinic acid (CAS No. 54221-93-1), a substituted pyridine carboxylic acid of interest in chemical and pharmaceutical research. This document details its commercial availability, synthesis, and the current landscape of its research applications.

Introduction to 2,6-Dimethylisonicotinic Acid

2,6-Dimethylisonicotinic acid is a derivative of isonicotinic acid, a foundational scaffold in medicinal chemistry. While isonicotinic acid and its various derivatives have been extensively studied, leading to the development of numerous therapeutic agents, the specific biological activities and applications of 2,6-Dimethylisonicotinic acid are not well-documented in publicly available scientific literature. Its chemical structure, featuring a carboxylic acid group at the 4-position and two methyl groups at the 2- and 6-positions of the pyridine ring, suggests its potential as a building block in the synthesis of more complex molecules.

Commercial Suppliers for Research Use

For researchers looking to procure 2,6-Dimethylisonicotinic acid for laboratory use, several commercial suppliers offer this compound in research-grade quality. The following table summarizes the offerings from prominent suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| ChemScene | CS-0007511 | ≥98% | 1g, 5g, 10g |

| Oakwood Chemical | 225100 | Not Specified | 250mg, 1g |

| Ambeed | A313731 | >98.0% | 1g, 5g |

| BOC Sciences | 54221-93-1 | Not Specified | Inquire for details |

Note: Pricing information is subject to change and should be confirmed directly with the suppliers.

Synthesis of 2,6-Dimethylisonicotinic Acid

A documented method for the synthesis of 2,6-Dimethylisonicotinic acid involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.[1] This process provides a reliable route for obtaining the target compound for research purposes.

Experimental Protocol: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine

Materials:

-

2,6-dimethyl-4-cyanopyridine

-

Concentrated sulfuric acid

-

10 N Sodium hydroxide solution

-

Deionized water

-

Ice bath

-

Diethyl ether (for extraction)

-

Soxhlet extractor (optional, for purification)

-

Standard laboratory glassware and heating apparatus

Procedure: [1]

-

A mixture of 1 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine and 5 ml of concentrated sulfuric acid is prepared in a suitable reaction flask.

-

The mixture is heated to 100°C and maintained at this temperature for 5 hours with stirring.

-

After the reaction is complete, the resulting solution is cooled in an ice bath.

-

The pH of the cooled solution is carefully adjusted to 3.5 using a 10 N sodium hydroxide solution.

-

The neutralized solution is then concentrated to dryness under reduced pressure.

-

The crude 2,6-Dimethylisonicotinic acid can be purified by extraction with diethyl ether. For a more exhaustive purification, a Soxhlet extraction of the residue can be performed for 48 hours.

Characterization: The final product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.[1]

Current Research Landscape and Applications

A thorough review of scientific databases and patent literature reveals that while 2,6-Dimethylisonicotinic acid is utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery, there is a notable absence of published research detailing its specific biological activities.[2][3] Unlike other derivatives of isonicotinic acid that have been extensively studied for their antimicrobial, anti-inflammatory, or other therapeutic properties, the biological profile of 2,6-Dimethylisonicotinic acid remains largely unexplored in the public domain.

This lack of data presents an opportunity for novel research into the potential pharmacological effects of this compound. Given the established biological significance of the isonicotinic acid scaffold, it is plausible that 2,6-Dimethylisonicotinic acid may possess interesting and yet-to-be-discovered biological properties.

Hypothetical Experimental Workflow: Screening for Antimicrobial Activity

For researchers interested in investigating the potential biological activities of 2,6-Dimethylisonicotinic acid, a logical starting point would be to screen for antimicrobial properties, a common characteristic of isonicotinic acid derivatives. The following section outlines a hypothetical experimental workflow for such a study.

General Workflow for Antimicrobial Screening

The diagram below illustrates a typical workflow for the initial screening and characterization of a novel compound for antimicrobial activity.

Caption: A hypothetical workflow for evaluating the antimicrobial properties of a novel compound.

Detailed Experimental Protocol: Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.

Materials:

-

2,6-Dimethylisonicotinic acid

-

Dimethyl sulfoxide (DMSO) for solubilization

-

96-well microtiter plates

-

Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microplate reader

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of 2,6-Dimethylisonicotinic acid in DMSO.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium according to established protocols (e.g., to a final concentration of 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include wells with the microorganism and medium only (growth control), medium only (sterility control), the microorganism with the positive control antibiotic, and the microorganism with the vehicle control.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

2,6-Dimethylisonicotinic acid is a readily available research chemical with potential applications as a building block in synthetic and medicinal chemistry. While its specific biological activities are currently underexplored, its structural relationship to other biologically active isonicotinic acid derivatives suggests that it may be a valuable candidate for further investigation. This guide provides researchers with the necessary information on its procurement and synthesis, and proposes a framework for initiating studies into its potential antimicrobial properties, thereby encouraging the exploration of this promising yet understudied molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dimethylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 2,6-dimethylisonicotinic acid, a valuable building block in pharmaceutical and materials science, from 2,6-dimethyl-4-cyanopyridine. The protocol focuses on the robust and scalable method of nitrile hydrolysis under acidic conditions. This document provides a thorough examination of the reaction mechanism, a detailed, step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product. The information is curated to provide researchers with the necessary details to confidently replicate and adapt this synthesis for their specific applications.

Introduction: The Significance of 2,6-Dimethylisonicotinic Acid

2,6-Dimethylisonicotinic acid, a derivative of isonicotinic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules and functional materials. The presence of the carboxylic acid group at the 4-position and the methyl groups at the 2- and 6-positions of the pyridine ring imparts specific electronic and steric properties, making it a versatile precursor for:

-

Pharmaceuticals: As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can engage in salt formation or further derivatization.

-

Agrochemicals: Utilized in the development of novel pesticides and herbicides.

-

Material Science: Employed as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and sensing.

The synthesis from 2,6-dimethyl-4-cyanopyridine offers a direct and efficient route to this valuable compound.

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a classic organic transformation known as hydrolysis. This reaction can be catalyzed by either acid or base.[1][2] This protocol focuses on the acid-catalyzed pathway.

The mechanism proceeds in two main stages:

-

Conversion of the nitrile to an amide: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom of the cyano group.[3][4] A water molecule then acts as a nucleophile, attacking this electrophilic carbon. A series of proton transfers results in the formation of a protonated amide, which then loses a proton to yield the intermediate amide.

-

Hydrolysis of the amide to the carboxylic acid: The amide intermediate is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.[1][5] This second stage is often the rate-determining step.

The overall transformation is driven by the formation of the thermodynamically stable carboxylic acid.

Experimental Workflow Overview

The following diagram outlines the key stages of the synthesis, from the starting material to the final, characterized product.

Caption: Overall workflow for the synthesis of 2,6-dimethylisonicotinic acid.

Detailed Experimental Protocol

This protocol is adapted from a documented synthetic route.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,6-Dimethyl-4-cyanopyridine | ≥98% | e.g., Sigma-Aldrich | Starting material |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | e.g., Fisher Scientific | Catalyst and solvent |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | e.g., VWR | For neutralization |

| Diethyl Ether | Anhydrous, ≥99.7% | e.g., Sigma-Aldrich | For extraction |

| Deionized Water | In-house | For preparing solutions and washing | |

| Round-bottom flask (50 mL) | Reaction vessel | ||

| Reflux condenser | |||

| Heating mantle with stirrer | |||

| Ice bath | For cooling | ||

| pH meter or pH paper | For monitoring neutralization | ||

| Rotary evaporator | For solvent removal | ||

| Soxhlet extractor | For purification |

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine.

-

Acid Addition: Carefully add 5 mL of concentrated sulfuric acid to the flask. Caution: This addition is exothermic and should be done slowly, preferably in a fume hood.

-

Hydrolysis: Heat the reaction mixture to 100°C with stirring for 5 hours. The solution should become homogeneous.

-

Work-up - Neutralization: After 5 hours, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a 10 N sodium hydroxide solution to neutralize the mixture to a pH of approximately 3.5. Caution: This neutralization is highly exothermic. Add the base dropwise with efficient stirring and cooling to control the temperature.

-

Concentration: Concentrate the neutralized solution to dryness using a rotary evaporator.

-

Purification - Soxhlet Extraction: Transfer the resulting solid residue to a cellulose thimble and place it in a Soxhlet extractor. Extract the solid with diethyl ether for 48 hours.

-

Isolation: After the extraction is complete, concentrate the ether solution using a rotary evaporator to yield the solid 2,6-dimethylisonicotinic acid.

-

Drying: Dry the product under vacuum to remove any residual solvent.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves.[6][7]

-

Concentrated Sulfuric Acid: Is a strong acid and a powerful dehydrating agent. It can cause severe burns upon contact with skin or eyes. Handle with extreme care.[6]

-

Sodium Hydroxide: Is a strong base and is highly corrosive. It can cause severe burns. When preparing the 10 N solution, always add the NaOH pellets to water slowly, as the dissolution is highly exothermic.[7][8][9]

-

Diethyl Ether: Is a highly flammable and volatile solvent. Ensure there are no ignition sources nearby during its use.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Purification and Characterization Workflow

The following diagram illustrates the process of isolating and verifying the final product.

Caption: Workflow for the purification and analysis of 2,6-dimethylisonicotinic acid.

Characterization of 2,6-Dimethylisonicotinic Acid

The identity and purity of the synthesized 2,6-dimethylisonicotinic acid should be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in D₂O): [2]

-

δ 8.05 ppm (s, 2H, Pyridine-H)

-

δ 2.82 ppm (s, 6H, -CH₃)

-

The carboxylic acid proton will exchange with D₂O and will not be observed.

-

-

¹³C NMR (predicted, in DMSO-d₆):

-

~167 ppm (C=O)

-

~157 ppm (C-CH₃)

-

~148 ppm (C-COOH)

-

~122 ppm (CH)

-

~24 ppm (-CH₃)

-

Mass Spectrometry (MS)

-

Electron Ionization (EI): [2]

-

m/z 151 (M⁺, molecular ion)

-

m/z 134 ([M-OH]⁺)

-

m/z 106 ([M-COOH]⁺)

-

Infrared (IR) Spectroscopy

-

O-H stretch: A broad absorption band in the region of 3000-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

-

C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

-

C-H stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=C and C=N stretches: Aromatic ring vibrations will be present in the 1600-1450 cm⁻¹ region.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Incomplete reaction. | Ensure the reaction temperature was maintained at 100°C for the full 5 hours. Monitor the reaction by TLC if possible. |

| Loss of product during work-up. | Be precise with the neutralization to pH 3.5. Over-acidification or making the solution too basic can affect solubility. | |

| Inefficient extraction. | Ensure the Soxhlet extractor is functioning correctly and that the extraction is run for the full 48 hours. | |

| Product is impure | Incomplete hydrolysis of the nitrile or amide intermediate. | Increase the reaction time or temperature slightly. |

| Contamination from starting materials or side products. | Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) for further purification. |

Conclusion

The acid-catalyzed hydrolysis of 2,6-dimethyl-4-cyanopyridine is an effective method for the synthesis of 2,6-dimethylisonicotinic acid. This protocol provides a detailed and reliable procedure for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Adherence to the outlined steps and safety precautions will enable the successful and safe production of this valuable chemical intermediate.

References

- 1. scienceopen.com [scienceopen.com]

- 2. 2,6-DIMETHYLISONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. hmdb.ca [hmdb.ca]

- 8. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 9. "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid" by Chase Buchanan and Richard W. Fitch [scholars.indianastate.edu]

laboratory scale synthesis protocol for 2,6-Dimethylisonicotinic acid

Application Note: This document provides a detailed laboratory-scale synthesis protocol for 2,6-Dimethylisonicotinic acid, a valuable building block in medicinal chemistry and materials science. The presented method is based on the hydrolysis of 2,6-dimethyl-4-cyanopyridine. While this protocol is reproducible, it is important to note that the reported yield of the purified product is low. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable, albeit low-yielding, method for the preparation of this compound for research purposes.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of 2,6-Dimethylisonicotinic acid via the hydrolysis of 2,6-dimethyl-4-cyanopyridine.

| Parameter | Value |

| Starting Material | 2,6-Dimethyl-4-cyanopyridine |

| Reagents | Concentrated Sulfuric Acid, 10 N Sodium Hydroxide, Diethyl Ether |

| Reaction Conditions | 100 °C for 5 hours |

| Reported Yield | ~5% |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| ¹H NMR (D₂O) | δ 2.82 (s, 6H, CH₃), 8.05 (s, 2H, Py) |

| Mass Spec (EI) | m/z 151 (M⁺, 100%), 134 (M⁺-OH, 7.2%), 106 (M⁺-CO₂H, 16.4%) |

Experimental Protocol

This protocol details the laboratory-scale synthesis of 2,6-Dimethylisonicotinic acid from 2,6-dimethyl-4-cyanopyridine.

Materials:

-

2,6-Dimethyl-4-cyanopyridine (1.0 g, 7.56 mmol)

-

Concentrated Sulfuric Acid (5 mL)

-

10 N Sodium Hydroxide solution

-

Diethyl ether

-

Deionized water

-

Ice bath

-

Round-bottom flask (50 mL)

-

Heating mantle with stirrer

-

pH meter or pH paper

-

Rotary evaporator

-

Soxhlet extractor

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2,6-dimethyl-4-cyanopyridine (1.0 g) and concentrated sulfuric acid (5 mL).

-

Heating: Heat the reaction mixture to 100 °C using a heating mantle and stir for 5 hours. The solid should dissolve to form a clear solution.

-

Quenching and Neutralization: After 5 hours, cool the reaction mixture to room temperature and then place it in an ice bath. Carefully and slowly add 10 N sodium hydroxide solution to neutralize the mixture to a pH of 3.5. This step is highly exothermic and should be performed with caution.

-

Solvent Removal: Concentrate the neutralized solution to dryness using a rotary evaporator.

-

Purification by Extraction: Transfer the resulting solid residue to a cellulose thimble and place it in a Soxhlet extractor. Extract the solid with diethyl ether for 48 hours.

-

Isolation of Product: After the extraction is complete, concentrate the ether extract under reduced pressure to yield 2,6-Dimethylisonicotinic acid as a solid.

-

Drying and Storage: Dry the product under vacuum and store it in a desiccator.

Mandatory Visualization